2-(Propan-2-yl)benzene-1-sulfonyl chloride
Overview
Description
2-(Propan-2-yl)benzene-1-sulfonyl chloride, also known as 2-isopropylbenzenesulfonyl chloride, is a chemical compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonation of 2-isopropylbenzene (cumene) followed by chlorination. The process can be summarized as follows:
Sulfonation: 2-isopropylbenzene is treated with chlorosulfonic acid (ClSO3H) under controlled temperature conditions to form 2-(Propan-2-yl)benzene-1-sulfonic acid.
Chlorination: The resulting sulfonic acid is then reacted with thionyl chloride (SOCl2) to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 2-(Propan-2-yl)benzene-1-sulfonamide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products:
Scientific Research Applications
2-(Propan-2-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
4-(Propan-2-yl)benzene-1-sulfonyl chloride: This compound has a similar structure but with the isopropyl group at the para position instead of the ortho position.
2,4,6-Triisopropylbenzenesulfonyl chloride: This compound has three isopropyl groups attached to the benzene ring, making it more sterically hindered and less reactive.
Uniqueness: 2-(Propan-2-yl)benzene-1-sulfonyl chloride is unique due to its specific reactivity and functional properties, which make it suitable for a wide range of applications in organic synthesis and industrial processes. Its ortho-substituted structure provides distinct steric and electronic effects compared to its para-substituted and tri-substituted analogs .
Properties
IUPAC Name |
2-propan-2-ylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHORYVBOBIUIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512883 | |
Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61738-47-4 | |
Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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